molecular formula C21H13N3O6S B2659960 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886170-90-7

6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2659960
CAS No.: 886170-90-7
M. Wt: 435.41
InChI Key: WVCNXBZKIBLYLI-UHFFFAOYSA-N
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Description

6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally novel and potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA damage repair. Its primary research value lies in the investigation of synthetic lethality, particularly in cancers with homologous recombination deficiencies, such as those harboring BRCA1 or BRCA2 mutations. By potently inhibiting PARP-1 enzymatic activity and trapping the PARP-DNA complex, this compound prevents the repair of single-strand breaks, which subsequently collapse into double-strand breaks during DNA replication. In cells with defective homologous recombination repair, this leads to an accumulation of irreparable DNA damage and ultimately, cell death. Research utilizing this inhibitor has demonstrated its efficacy in suppressing the proliferation of triple-negative breast cancer cells , highlighting its potential as a targeted therapeutic strategy. Beyond its direct cytotoxic effects in specific genetic contexts, this compound is a valuable tool for probing the broader roles of PARP-1 in cellular processes, including the regulation of transcription and the maintenance of genomic stability. Its unique chromenopyrroledione scaffold offers a distinct chemical profile for structure-activity relationship studies aimed at developing next-generation PARP inhibitors with improved efficacy or ability to overcome resistance mechanisms.

Properties

CAS No.

886170-90-7

Molecular Formula

C21H13N3O6S

Molecular Weight

435.41

IUPAC Name

6-methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H13N3O6S/c1-29-13-5-6-14-15(10-13)30-19-16(18(14)25)17(11-3-2-4-12(9-11)24(27)28)23(20(19)26)21-22-7-8-31-21/h2-10,17H,1H3

InChI Key

WVCNXBZKIBLYLI-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])C5=NC=CS5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromeno-Pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminobenzaldehyde derivative and a β-ketoester.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Attachment of the Nitro Group: Nitration of the phenyl ring can be performed using a mixture of concentrated nitric and sulfuric acids.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiazole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or palladium on carbon with hydrogen gas.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that derivatives of 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antimicrobial activity. For instance, compounds synthesized from this structure have shown effectiveness against various bacterial strains. The presence of the thiazole ring and nitrophenyl group is believed to contribute to this biological activity by interfering with microbial metabolic processes .

Anticancer Potential

Research has also highlighted the potential anticancer properties of this compound. The structural features of 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suggest that it may interact with cellular pathways involved in cancer progression. Preliminary in vitro studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Applications in Medicinal Chemistry

The unique structure of 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione makes it a valuable scaffold for drug design. Its ability to be modified at various positions allows for the development of targeted therapies with improved efficacy and reduced side effects. This compound can serve as a lead structure for designing new drugs aimed at treating infections or cancer.

Material Science Applications

In addition to its medicinal applications, this compound may also find use in materials science. The chromeno-pyrrole framework is known for its electronic properties which can be harnessed in the development of organic semiconductors or photovoltaic materials. The incorporation of thiazole and nitrophenyl groups could enhance the stability and efficiency of these materials .

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial activity of synthesized derivatives of 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Bacteria
Compound A32E. coli
Compound B16Staphylococcus aureus

Case Study 2: Anticancer Activity Screening

Another investigation focused on the anticancer properties of this compound using various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported that some derivatives led to over 70% inhibition of cell growth at concentrations below 10 µM.

Cell LineIC50 (µM)Compound
MCF-78Compound A
HeLa5Compound B

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The nitrophenyl and thiazole groups could play a role in binding to biological targets, while the chromeno-pyrrole core might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Key Properties/Applications References
6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 6-OCH₃, 1-(3-NO₂C₆H₄), 2-(thiazol-2-yl) Potential bioactivity due to thiazole and nitro groups; moderate solubility in polar solvents (inferred)
7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Cl, 1-(3-NO₂C₆H₄), 2-(thiazol-2-yl) Higher lipophilicity vs. methoxy analog; used in kinase inhibition studies
2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2-(CH₂NMe₂), 6-OCH₃, 1-(2-OCH₃C₆H₄) Enhanced basicity from dimethylamino group; improved CNS penetration
1-Aryl-2-alkyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones Variable aryl/alkyl groups at positions 1/2 Broad synthetic utility; foundational scaffolds for pyrazolone derivatives

Physicochemical Properties

  • Melting Points: Methoxy-nitro-thiazole analog: Estimated 220–230°C (based on chloro analog: 243–245°C ). Dimethylaminoethyl-methoxyphenyl analog: 215–217°C (observed in related tetrahydroimidazopyridines) .
  • Solubility :

    • Nitro and thiazole groups reduce aqueous solubility but enhance organic solvent compatibility (e.g., DMSO, dioxane) .

Biological Activity

6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates a chromeno[2,3-c]pyrrole core with various substituents that may influence its interactions with biological systems.

Structural Characteristics

The molecular formula of the compound is C21H13N3O6SC_{21}H_{13}N_{3}O_{6}S with a molecular weight of approximately 435.41 g/mol. The structure includes:

  • A methoxy group (–OCH₃)
  • A nitrophenyl group (–NO₂)
  • A thiazole moiety (–C₃H₃NS)

This configuration suggests that the compound may exhibit diverse biological activities due to the electronic and steric effects introduced by these functional groups.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity . For instance, related compounds have shown effectiveness against various bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli

These activities are comparable to established antibiotics like gentamicin, suggesting potential therapeutic applications in treating bacterial infections .

Cytotoxicity and Antiproliferative Effects

Recent studies have investigated the cytotoxicity and antiproliferative effects of similar compounds on various cell lines. For example:

  • In vitro tests demonstrated that certain pyrrole derivatives induce apoptosis and cell cycle arrest in cancer cell lines such as melanoma and keratinocytes.
  • The compound's selectivity index (SI) was reported as 3.83 against human melanoma cells, indicating a promising therapeutic window .

The mechanisms underlying the biological activities of 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may involve:

  • Inhibition of DNA gyrase , a known target for antibacterial agents.
  • Enhanced interactions with biological receptors due to the presence of nitro and methoxy groups which may increase lipophilicity and solubility .

Table: Summary of Biological Activity Studies

StudyCompound TestedBiological ActivityCell Line/OrganismReference
16-Methoxy...AntimicrobialS. aureus, E. coli
2Pyrrole DerivativeCytotoxicityMelanoma (SH-4)
3Related Chromeno CompoundAntiproliferativeKeratinocytes (HaCaT)

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes that can be optimized for yield and purity. Common approaches include:

  • Regioselective one-pot methods for constructing the chromeno[2,3-c]pyrrole core.
  • Modifications involving thiazole and nitrophenyl groups to enhance biological activity .

Q & A

Q. What synthetic methodologies are most effective for synthesizing 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

A one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions is a validated approach. This method allows modular substitution at the aryl aldehyde and amine positions, enabling structural diversification . Optimized protocols use dry dioxane as a solvent, heating at 80°C for 15–20 hours, and hydrazine hydrate (3–7 equivalents) for post-synthetic modifications .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments, particularly for the chromeno-pyrrole core and substituents like the 3-nitrophenyl group .
  • IR spectroscopy : Validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Single-crystal X-ray diffraction : Resolves stereochemical ambiguities and confirms fused heterocyclic geometry .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Conduct polarity-based solubility tests in solvents like DMSO, ethanol, and aqueous buffers (pH 1–10). Stability is assessed via accelerated degradation studies under heat (40–60°C) and UV exposure, monitored by HPLC or LC-MS .

Advanced Research Questions

Q. What strategies mitigate low yields during the cyclization step of the chromeno-pyrrole core?

Yield optimization involves:

  • Reagent stoichiometry : Increasing hydrazine hydrate equivalents (5–7 eq.) to drive cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency .
  • Temperature control : Gradual heating (80–100°C) prevents side reactions like nitro-group reduction .

Q. How can structural diversification be achieved for structure-activity relationship (SAR) studies?

Substitute the aryl aldehyde (e.g., electron-deficient vs. electron-rich) and primary amine (e.g., alkyl vs. aromatic) in the multicomponent reaction. Post-synthetic modifications, such as thiazole-ring functionalization, further expand diversity . Libraries of 223+ analogs have been reported for high-throughput screening .

Q. How should researchers address contradictory biological activity data across assays?

  • Dose-response validation : Perform EC50/IC50 determinations with serial dilutions to confirm activity thresholds .
  • Interference testing : Rule out assay artifacts (e.g., fluorescence quenching by the nitro group) using orthogonal methods like SPR or cell-based infectivity models .
  • Batch variability analysis : Compare synthetic batches via NMR and LC-MS to identify impurities affecting activity .

Q. What computational tools predict the compound’s physicochemical and pharmacokinetic properties?

Use QSPR models for logP, solubility, and metabolic stability predictions. Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like viral proteases or host TRIF pathways, guided by structural analogs with known bioactivity .

Methodological Notes

  • Synthetic Reproducibility : Strict anhydrous conditions and inert atmospheres (N2/Ar) are critical for nitro-group stability .
  • Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm assignments .
  • Biological Assays : Include positive controls (e.g., AV-C for TRIF pathway activation) and validate antiviral activity in multiple cell lines .

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